molecular formula C32H24N2O3S B12134291 (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12134291
M. Wt: 516.6 g/mol
InChI Key: PQBHJWKPRKJFFR-RRAHZORUSA-N
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Description

(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a diphenylimidazo[2,1-b][1,3]thiazol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazol structure. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The benzyloxy and methoxybenzylidene groups are then introduced through subsequent reactions, often involving condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H24N2O3S

Molecular Weight

516.6 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C32H24N2O3S/c1-36-27-19-23(17-18-26(27)37-21-22-11-5-2-6-12-22)20-28-31(35)34-30(25-15-9-4-10-16-25)29(33-32(34)38-28)24-13-7-3-8-14-24/h2-20H,21H2,1H3/b28-20-

InChI Key

PQBHJWKPRKJFFR-RRAHZORUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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